
甲卡巴醇 β-D-葡萄糖醛酸钠盐(非对映异构体混合物)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methocarbamol β-D-Glucuronide Sodium Salt (Mixture of Diastereromers) is a biochemical compound used primarily in proteomics research. It is a derivative of methocarbamol, a muscle relaxant, and is conjugated with β-D-glucuronic acid. This compound is often used in research settings to study the metabolism and pharmacokinetics of methocarbamol.
科学研究应用
Methocarbamol β-D-Glucuronide Sodium Salt is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and degradation products of methocarbamol.
Biology: Investigating the role of glucuronidation in drug metabolism.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of methocarbamol.
Industry: Developing new formulations and delivery methods for methocarbamol.
作用机制
Target of Action
Methocarbamol β-D-Glucuronide Sodium Salt is a metabolite of Methocarbamol . Methocarbamol primarily targets the central nervous system (CNS), acting as a CNS depressant .
Mode of Action
Instead, it suppresses central nervous system activity, leading to a reduction in muscle tension and spasms .
Biochemical Pathways
Given that methocarbamol is a cns depressant, it likely influences pathways related to neurotransmission and nerve signal propagation .
Pharmacokinetics
Methocarbamol itself is known to be metabolized in the liver .
Result of Action
The primary result of Methocarbamol β-D-Glucuronide Sodium Salt’s action is the relief of discomfort associated with acute, painful musculoskeletal conditions . This is achieved through its CNS depressant activity, which reduces muscle tension and spasms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methocarbamol β-D-Glucuronide Sodium Salt involves the conjugation of methocarbamol with β-D-glucuronic acid. The reaction typically occurs under mild conditions to preserve the integrity of both the methocarbamol and the glucuronic acid moieties. The process involves the activation of the carboxyl group of glucuronic acid, followed by its reaction with the hydroxyl group of methocarbamol.
Industrial Production Methods
Industrial production of Methocarbamol β-D-Glucuronide Sodium Salt is carried out in controlled environments to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems. The final product is often lyophilized to obtain a stable, dry powder form that can be easily stored and transported.
化学反应分析
Types of Reactions
Methocarbamol β-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release methocarbamol and glucuronic acid.
Oxidation: Under oxidative conditions, the methocarbamol moiety can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used to hydrolyze the compound.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products Formed
Hydrolysis: Methocarbamol and β-D-glucuronic acid.
Oxidation: Various oxidized metabolites of methocarbamol.
Reduction: Reduced forms of methocarbamol.
相似化合物的比较
Similar Compounds
Methocarbamol: The parent compound, used as a muscle relaxant.
Glucuronides of Other Drugs: Similar compounds where drugs are conjugated with glucuronic acid for metabolic studies.
Uniqueness
Methocarbamol β-D-Glucuronide Sodium Salt is unique due to its specific combination of methocarbamol and β-D-glucuronic acid. This conjugation allows for detailed studies of methocarbamol’s metabolism and provides insights into the role of glucuronidation in drug clearance.
属性
CAS 编号 |
56305-74-9 |
|---|---|
分子式 |
C17H23NO11 |
分子量 |
417.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[1-carbamoyloxy-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO11/c1-25-9-4-2-3-5-10(9)26-6-8(7-27-17(18)24)28-16-13(21)11(19)12(20)14(29-16)15(22)23/h2-5,8,11-14,16,19-21H,6-7H2,1H3,(H2,18,24)(H,22,23)/t8?,11-,12-,13+,14-,16+/m0/s1 |
InChI 键 |
AWABFKBRFKCYRC-YKUFYHOPSA-N |
手性 SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
规范 SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
同义词 |
2-[(Aminocarbonyl)oxy]-1-[(2-methoxyphenoxy)methyl]ethyl β-D-Glucopyranosiduronic Acid Sodium Salt; Methocarbamol Glucuronide Sodium; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,8A-dihydroimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B590201.png)
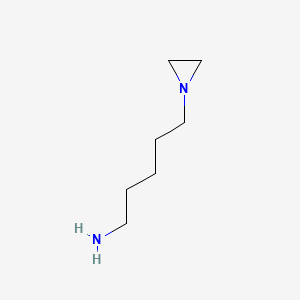

![4-[1'-(3'-Azido-1',2'-propanediol)]carbazole](/img/structure/B590205.png)
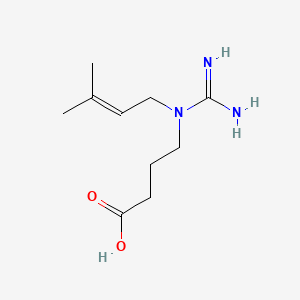
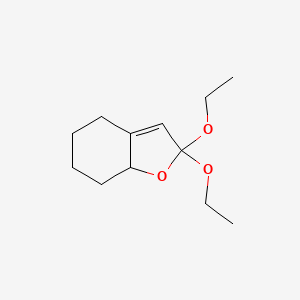
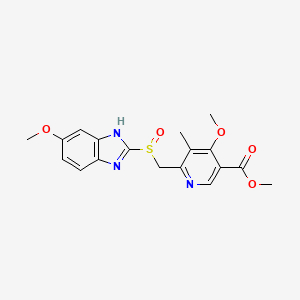
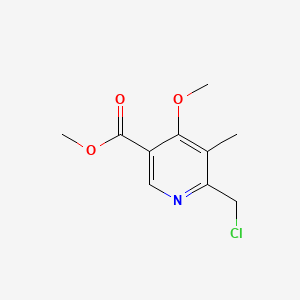
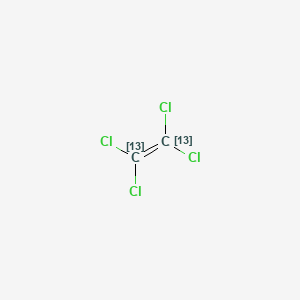
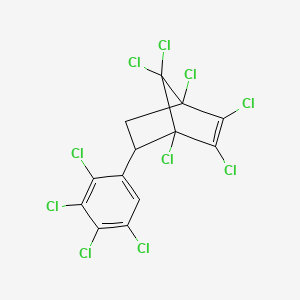
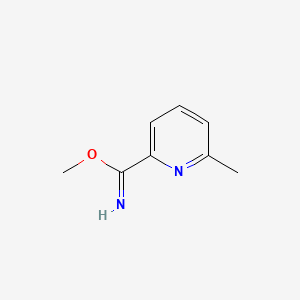
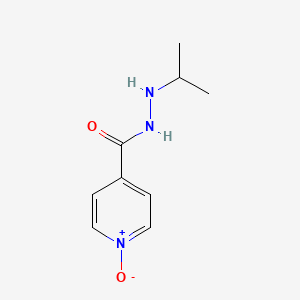
![4-[(E)-2-(2-CHLORO-3-((E)-2-[1-ETHYL-4(1H)-QUINOLINYLIDENE]ETHYLIDENE)-1-CYCLOHEXEN-1-YL)ETHENYL]-1-ETHYLQUINOLINIUM 4-METHYLBENZENESULFONATE](/img/structure/B590222.png)
